![molecular formula C16H21NO4 B2960144 1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-phenoxyethanone CAS No. 1396717-36-4](/img/structure/B2960144.png)
1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-phenoxyethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane” is a chemical compound with the CAS Number: 156720-75-1 . It has a molecular weight of 157.21 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC Name of “7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane” is the same as its common name . The InChI Code for this compound is 1S/C8H15NO2/c1-7(2)10-5-8(6-11-7)3-9-4-8/h9H,3-6H2,1-2H3 .Physical And Chemical Properties Analysis
The compound “7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane” is a solid . It has a molecular weight of 157.21 .Mechanism of Action
The mechanism of action of 1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-phenoxyethanone is not fully understood yet. However, it is believed that this compound acts by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. This inhibition leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. One of the most significant effects of this compound is its ability to reduce inflammation and pain. Additionally, this compound has been shown to have antioxidant properties, which can help to protect cells and tissues from oxidative damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-phenoxyethanone in lab experiments is its unique properties, which make it a potential candidate for the development of new drugs. However, one of the main limitations of using this compound is its complex synthesis process, which can make it difficult to obtain in large quantities.
Future Directions
There are several future directions for the research on 1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-phenoxyethanone. One of the most promising directions is the development of new drugs for the treatment of pain and inflammation-related disorders. Additionally, this compound has potential applications in the field of material science, where it can be used as a building block for the synthesis of new materials with unique properties. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research. This compound has potential applications in various fields, including medicine, agriculture, and material science. The complex synthesis process and unique properties of this compound make it a potential candidate for the development of new drugs and materials. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Synthesis Methods
The synthesis of 1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-phenoxyethanone is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound is the reaction between 2-phenoxyacetic acid and 7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-amine. The reaction is carried out in the presence of a catalyst and under specific conditions of temperature and pressure. After completion of the reaction, the product is purified using various techniques, including column chromatography and recrystallization.
Scientific Research Applications
1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-phenoxyethanone has potential applications in various scientific research fields. One of the most promising applications of this compound is in the field of medicine. Recent studies have shown that this compound has anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation-related disorders.
Safety and Hazards
properties
IUPAC Name |
1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-phenoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-15(2)20-11-16(12-21-15)9-17(10-16)14(18)8-19-13-6-4-3-5-7-13/h3-7H,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPXNRYRVAGULIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(CN(C2)C(=O)COC3=CC=CC=C3)CO1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

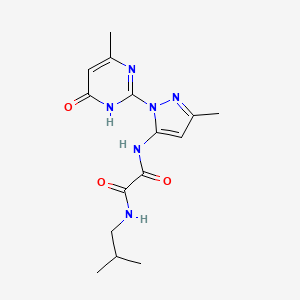
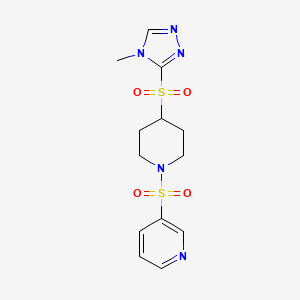
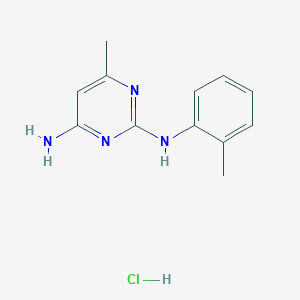
![(E)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide](/img/structure/B2960064.png)

![4-(4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)-2-methyloxazole](/img/structure/B2960067.png)
![1-(benzo[d]isoxazol-3-yl)-N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)methanesulfonamide](/img/structure/B2960069.png)
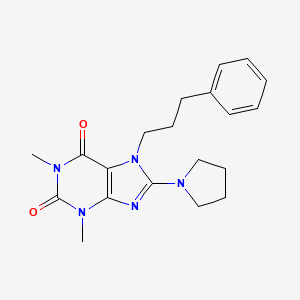
![2-[(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)(propyl)amino]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2960074.png)
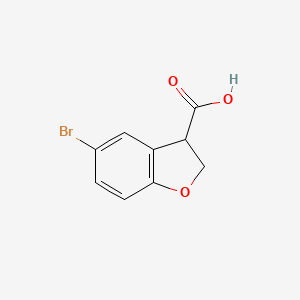
![(2E)-4-oxo-4-({4-[(2,4,6-trimethylphenyl)sulfamoyl]phenyl}amino)but-2-enoic acid](/img/structure/B2960078.png)

![Ethyl 5-butyramido-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2960082.png)
